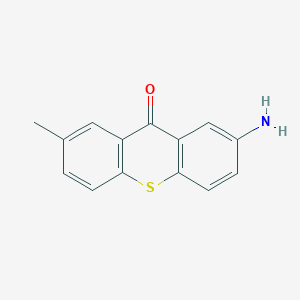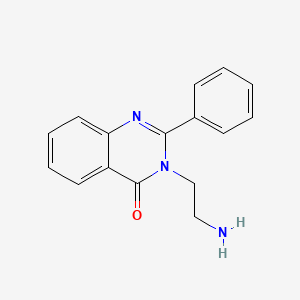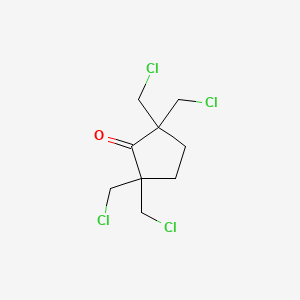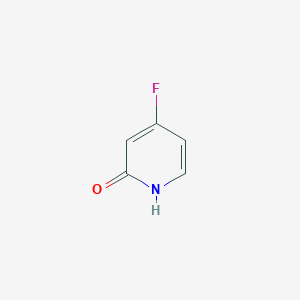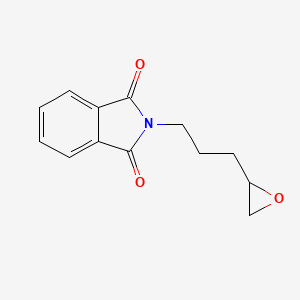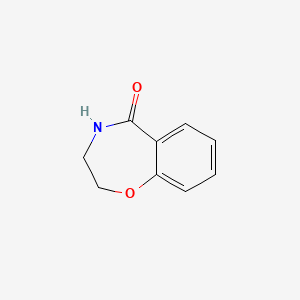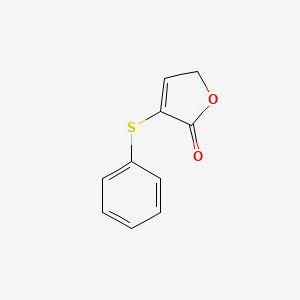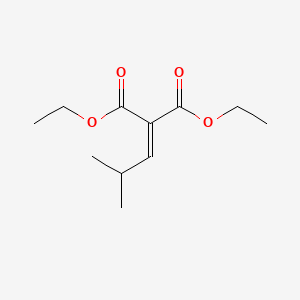
Diethyl 2-(2-methylpropylidene)malonate
Vue d'ensemble
Description
Diethyl 2-(2-methylpropylidene)malonate is a chemical compound with the molecular formula C11H18O4 . It has a molecular weight of 214.26 g/mol . The IUPAC name for this compound is diethyl 2-(2-methylpropylidene)propanedioate .
Molecular Structure Analysis
The InChI code for Diethyl 2-(2-methylpropylidene)malonate is 1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h7-8H,5-6H2,1-4H3 . The Canonical SMILES for this compound is CCOC(=O)C(=CC©C)C(=O)OCC .Physical And Chemical Properties Analysis
Diethyl 2-(2-methylpropylidene)malonate has a molecular weight of 214.26 g/mol . It has a computed XLogP3 value of 2.6 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 7 rotatable bonds and a topological polar surface area of 52.6 Ų .Applications De Recherche Scientifique
-
Synthesis of Retinoids
-
Catalysis of Expandable Graphite
- Field : Material Science
- Application : In the synthesis of diethyl malonate with ethanol and malonic acid as reactants, the catalytic activity of expandable graphite (EG) was investigated .
- Method : EG was prepared by a simple and rapid method with natural flake graphite, potassium permanganate, and sulfuric acid (75%) as per the mass ratio of 1.0:0.15:6.67 . The ethanol to malonic acid mole ratio was 6.0:1.0, EG was added as per an 8% mass percentage of the total quality of reactants, cyclohexane was added at a level of 20 mL, the reaction maintained a slight boiling state until no water separated .
- Results : Under the above condition, the yield of diethyl malonate reached 77.6%. Repetition experiments showed that the catalyst could be reused three times without obvious loss of activity .
-
Synthesis of Pharmaceutical Intermediates
-
Synthesis of Pesticide Intermediates
-
Synthesis of Barbiturates
-
Synthesis of Amino Acids
-
Synthesis of Coumarin
-
Synthesis of Liquid Crystal Materials
Safety And Hazards
While specific safety and hazard information for Diethyl 2-(2-methylpropylidene)malonate is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Propriétés
IUPAC Name |
diethyl 2-(2-methylpropylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLQZLQKIPCFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325029 | |
| Record name | Diethyl 2-(2-methylpropylidene)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-methylpropylidene)malonate | |
CAS RN |
5652-68-6 | |
| Record name | 5652-68-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-(2-methylpropylidene)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

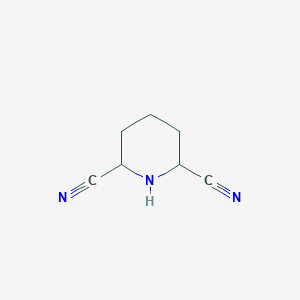
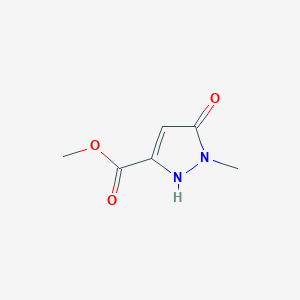
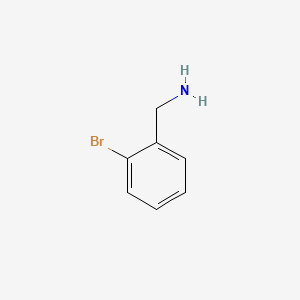
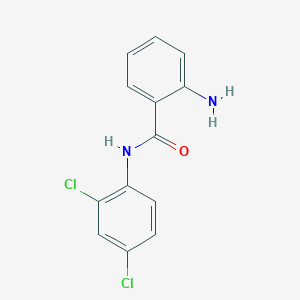
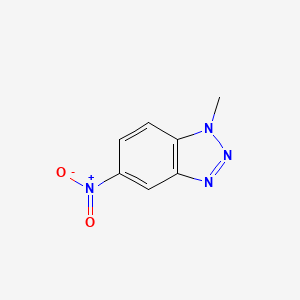
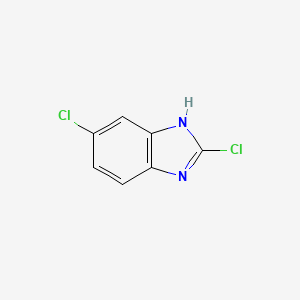
![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)
